molecular formula C13H12O3 B15232910 5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde

5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde

Katalognummer: B15232910
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: CQMWSXRHNZCJGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 2,3-dimethylphenoxy group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde typically involves the reaction of 2,3-dimethylphenol with furan-2-carbaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide and phosphorus oxychloride to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include the continuous addition of reagents and real-time monitoring of reaction parameters to optimize yield and minimize by-products. The final product is typically purified using techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring and phenoxy group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(2,3-Dimethylphenoxy)furan-2-carboxylic acid.

    Reduction: 5-(2,3-Dimethylphenoxy)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and phenoxy group may also interact with biological membranes, affecting cell function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(2,3-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 2,3-dimethylphenoxy group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its structural features also allow for diverse chemical modifications, enhancing its utility in synthetic and medicinal chemistry.

Eigenschaften

Molekularformel

C13H12O3

Molekulargewicht

216.23 g/mol

IUPAC-Name

5-(2,3-dimethylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-9-4-3-5-12(10(9)2)16-13-7-6-11(8-14)15-13/h3-8H,1-2H3

InChI-Schlüssel

CQMWSXRHNZCJGW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OC2=CC=C(O2)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.